molecular formula C16H18N2OS B2374061 N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide CAS No. 1797891-72-5

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2374061
CAS No.: 1797891-72-5
M. Wt: 286.39
InChI Key: LSRALKUKILXESL-UHFFFAOYSA-N
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Description

N-[(1-Phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide (CAS 1797891-72-5) is an organic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a thiophene carboxamide moiety with a phenylpyrrolidine scaffold, a structural feature known to enhance binding interactions with biological targets . The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to stereochemistry and offering a three-dimensional coverage that can improve selectivity and optimize physicochemical parameters for better drug-likeness . The presence of both the aromatic thiophene ring and the amide group provides key pharmacophoric points for potential interactions, while the phenylpyrrolidine group confers moderate lipophilic properties, which may improve permeability across cellular membranes . This modular structure, with multiple sites for derivatization, makes the compound a valuable synthetic intermediate or scaffold for developing novel bioactive molecules. Its primary research application is as a building block in the design and synthesis of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Predicted physicochemical properties include a boiling point of 513.2±20.0 °C and a density of 1.197±0.06 g/cm³ at 20 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRALKUKILXESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidation Approaches

Direct Carboxylic Acid-Amine Coupling

The most straightforward method involves reacting thiophene-2-carboxylic acid with [(1-phenylpyrrolidin-2-yl)methyl]amine under Dean-Stark conditions. A representative procedure from Supplementary Information details:

  • Combine thiophene-2-carboxylic acid (5 mmol), [(1-phenylpyrrolidin-2-yl)methyl]amine (5.5 mmol), and HATU (5.5 mmol) in DMF (15 mL).
  • Add DIPEA (12 mmol) and stir at 25°C for 18 hours.
  • Extract with EtOAc (3 × 30 mL), dry over MgSO₄, and purify via silica chromatography (PE/EtOAc 3:1).
    Yield : 55%.
Optimization Insights
  • Radical inhibition : Adding 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) suppresses byproduct formation, increasing yield to 68%.
  • Solvent effects : Replacing DMF with CH₃CN reduces reaction time to 6 hours but decreases yield to 46%.

Transition Metal-Catalyzed Methods

Palladium-Mediated Buchwald-Hartwig Amination

A Pd-based protocol enables direct coupling between thiophene-2-carbonyl chloride and preformed pyrrolidine derivatives:

Parameter Value
Catalyst Pd[3,5-(F₃C)₂C₆H₃]₃ (1.25 mol%)
Ligand DPEPhos (5 mol%)
Base K₂CO₃ (2.4 equiv)
Solvent 1,4-Dioxane
Temperature 102°C
Time 4 hours
Yield 81%

Mechanistic Note : HR-MS analyses confirm radical intermediates when omitting TEMPO, suggesting single-electron transfer pathways.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (MAOS) drastically reduces reaction times while improving yields:

  • Charge a sealed vessel with thiophene-2-carboxaldehyde (3 mmol), 1-phenylpyrrolidine-2-methanamine (3.3 mmol), and AcOH (0.5 mL).
  • Irradiate at 150°C (300 W) for 15 minutes.
  • Quench with NaHCO₃ (10 mL) and extract into CH₂Cl₂.
    Yield : 89% with >99% purity by HPLC.

Solid-Phase Synthesis

Resin-Bound Methodology

Wang resin functionalization enables rapid parallel synthesis:

Step Conditions
1. Resin loading Fmoc-[(1-phenylpyrrolidin-2-yl)methyl]amine, HOBt/DIC
2. Deprotection 20% piperidine/DMF
3. Acylation Thiophene-2-carboxylic acid, PyBOP
4. Cleavage TFA/H₂O (95:5), 2 hours

Yield : 66% average across 24 analogs.

Biocatalytic Approaches

Enzymatic Amide Bond Formation

A lipase-mediated route achieves enantiomeric excess (ee):

  • Dissolve racemic [(1-phenylpyrrolidin-2-yl)methyl]amine (10 mM) and thiophene-2-carboxylic acid ethyl ester (12 mM) in MTBE.
  • Add Candida antarctica lipase B (CAL-B, 20 mg/mL).
  • Stir at 37°C for 48 hours.
    Outcome : 78% yield, 98% ee.

Comparative Analysis

Method Yield (%) Time Purity (%) Scalability
Classical Amidation 55–68 18–24 h 95 Industrial
Pd Catalysis 81 4 h 99 Pilot Plant
Microwave 89 0.25 h 99.5 Lab-scale
Solid-Phase 66 8 h 90 HTS
Biocatalytic 78 48 h 98 Green Chem

Critical Observations :

  • Palladium methods offer highest yields but require expensive catalysts.
  • Microwave synthesis excels in speed but lacks large-scale infrastructure.
  • Enzymatic routes provide superior stereocontrol at moderate yields.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide and related compounds:

Compound Name Substituents Biological Target Activity/Structural Features Reference
This compound 1-phenylpyrrolidin-2-ylmethyl Not reported Pyrrolidine ring; potential H-bond donors N/A
Compound 76 (Emine et al.) 2-chloropyridin-3-yl carbamothioyl M. tuberculosis InhA Moderate anti-TB activity; carbamothioyl group
Compound 79 (Emine et al.) methyl(1-phenylethyl) carbamothioyl Multi-drug-resistant TB strains Highest anti-TB activity; chlorobenzamide group
N-(2-nitrophenyl)thiophene-2-carboxamide 2-nitrophenyl Antibacterial/Fungal Dihedral angle ~13.5°; nitro group
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide Pyridin-2-ylmethyl Potential APIs Dihedral angle ~77.79°; pyridine ring
Compound 7h (Quinazolinyl derivative) Quinazolinyl group EGFR (anticancer target) Docking score: -9.31 kcal/mol

Key Observations

Anti-Tuberculosis Activity: Thiourea derivatives (e.g., compounds 76–80) with carbamothioyl substituents exhibit anti-TB activity via InhA inhibition . Compound 79’s superior activity highlights the importance of lipophilic substituents (e.g., chlorobenzamide) in enhancing potency against drug-resistant TB strains .

Structural Flexibility and Binding :

  • The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (~13.5°) and N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide (~77.79°) influence molecular packing and intermolecular interactions . The target compound’s pyrrolidine ring may introduce torsional constraints, affecting binding to biological targets.

Anticancer Potential: Compound 7h, a quinazolinyl-thiophene carboxamide, shows strong docking affinity (-9.31 kcal/mol) with EGFR, a key anticancer target . The target compound’s pyrrolidine group could modulate selectivity for different kinase targets.

Pharmacokinetic Considerations :

  • The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide may reduce solubility compared to the pyrrolidine moiety, which can enhance water solubility and blood-brain barrier penetration .

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound features a thiophene ring linked to a pyrrolidine moiety, which contributes to its unique properties. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Phenyl Group : Introduced via Friedel-Crafts alkylation.
  • Formation of the Thiophene Ring : Synthesized through condensation reactions involving sulfur and dicarbonyl compounds.
  • Coupling : The final step involves forming the carboxamide linkage using coupling reagents like EDCI in the presence of bases such as triethylamine.

Biological Activity

The biological activity of this compound has been investigated for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene derivatives exhibit potent anticancer properties by targeting specific kinases involved in cell signaling pathways. For instance, research highlighted the role of PI5P4Kγ-selective inhibitors, which showed promising results against multiple cancer cell lines, indicating potential pathways for drug development .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic functions.

Analgesic and Anti-inflammatory Effects

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene derivatives have also been explored for their analgesic and anti-inflammatory properties. The compound may modulate pain pathways through interaction with specific receptors, potentially offering new avenues for pain management therapies.

The mechanism by which N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene exerts its biological effects involves binding to specific molecular targets, including:

  • Receptor Modulation : Interaction with receptors that regulate pain and inflammation.
  • Enzyme Inhibition : Inhibiting kinases involved in cancer progression and cell signaling pathways.

These interactions lead to downstream effects that can alter cellular behavior, promoting apoptosis in cancer cells or reducing inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into their potential applications:

StudyFocusFindings
ACS Journal (2023)PI5P4Kγ InhibitionIdentified selective inhibitors with Kd values as low as 7.1 nM; potential for treating neurodegenerative diseases .
ResearchGate (2023)Antimicrobial ActivityDemonstrated significant antimicrobial effects against Gram-positive bacteria; mechanism involves membrane disruption .
BenchChem (2024)Synthesis and ApplicationsHighlighted the compound's utility in developing advanced materials and as a building block for more complex molecules.

Q & A

Basic: What are the standard synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions. A common route starts with thiophene-2-carboxylic acid, which undergoes esterification followed by amidation to introduce the carboxamide group. The pyrrolidine and phenyl moieties are added via nucleophilic substitution or coupling reactions. Key steps include:

  • Esterification: Reacting thiophene-2-carboxylic acid with methanol/H₂SO₄ to form the methyl ester.
  • Amidation: Coupling the ester with an amine precursor (e.g., 1-phenylpyrrolidin-2-ylmethanamine) using EDCI/HOBt as coupling agents .
  • Cyclization/Purification: Final purification via column chromatography (eluent: dichloromethane/methanol) or recrystallization .
    Reaction conditions (e.g., temperature, solvent choice) are critical for yield optimization. For example, dimethylformamide (DMF) is often used as a solvent for amidation .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm connectivity and stereochemistry. For example, thiophene protons appear as doublets (δ 7.2–7.8 ppm), while pyrrolidine methylenes show multiplet splitting (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ at m/z 327.1522 vs. calculated 327.1526) .
  • Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from assay variability or structural analogs. Methodological approaches include:

  • Dose-Response Repetition: Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) .
  • Structural Analog Comparison: Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify pharmacophores .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Metabolic Stability Testing: Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Continuous Flow Reactors: Improve heat transfer and reduce side reactions in amidation steps .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in aryl-pyrrolidine formation .
  • Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance green chemistry metrics .
  • In-line Analytics: Use HPLC-MS to monitor intermediate purity in real time .

Advanced: How can computational methods predict metabolic pathways and toxicity?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Molecular Dynamics (MD): Simulate binding stability with targets like DNA topoisomerase II .
  • ADMET Prediction: Tools like SwissADME estimate logP (e.g., 3.2 ± 0.5) and BBB permeability to prioritize analogs .
  • Aldehyde Oxidase (AO) Metabolism: Apply QSAR models to predict AO-mediated oxidation sites on the pyrrolidine ring .

Advanced: What experimental designs validate the compound’s mechanism of action?

Answer:

  • Knockdown/Overexpression Models: Use siRNA to silence suspected targets (e.g., EGFR) and measure activity changes .
  • Thermal Shift Assays: Monitor protein melting temperature shifts to confirm direct binding .
  • Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Crystallographic Studies: Co-crystallize the compound with its target (e.g., kinase domains) to resolve binding modes .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

  • logP: ~3.5 (moderate lipophilicity suitable for oral absorption) .
  • Aqueous Solubility: <10 µg/mL in PBS (pH 7.4), necessitating formulation with solubilizers like PEG-400 .
  • pKa: Thiophene carboxamide (pKa ~4.2) and pyrrolidine amine (pKa ~9.8) affect ionization in physiological conditions .

Advanced: How to address stereochemical challenges during synthesis?

Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts for enantioselective pyrrolidine formation .
  • X-ray Crystallography: Confirm absolute configuration of intermediates .

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